Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

Researchers requiring a validated chiral ligand for asymmetric conjugate additions or a low-affinity PNMT reference standard (Ki = 1.11 mM) should procure this specific CAS-defined entity. Substituting close structural analogs risks compromised enantioselectivity and irreproducible SAR. - Achieves up to 97% e.e. in cyclic enone conjugate additions as the (S)-MAPP cuprate. - Serves as a negative control for PNMT HTS assays, ensuring a >10⁶-fold signal window vs. potent inhibitors. - N-methyl tertiary amine scaffold (LogP 2.34, zero HBD) enables definitive N-alkylation SAR studies.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 889939-91-7
Cat. No. B1389999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine
CAS889939-91-7
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=CC=C1)N2CCCCC2
InChIInChI=1S/C14H22N2/c1-15-12-14(13-8-4-2-5-9-13)16-10-6-3-7-11-16/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3
InChIKeyOTALFDMWEXVUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine: Physicochemical Baseline


Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (CAS 889939-91-7) is a synthetic small-molecule belonging to the piperidine class of heterocyclic compounds, featuring a tertiary amine structure with a central N-methyl group bridging a phenyl ring and a piperidine moiety. Its molecular formula is C₁₄H₂₂N₂ with a molecular weight of 218.338 g/mol. Computed physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 315.9±22.0 °C at 760 mmHg, a flash point of 117.7±13.3 °C, a calculated LogP of 2.34, and a refractive index of 1.541 . These baseline parameters define the compound's fundamental handling and storage requirements, establishing the necessary context for evaluating its differentiated performance in research applications.

Chiral ligand for asymmetric synthesis; (S)-enantiomer required for reported stereocontrol
Low-affinity PNMT reference compound for enzyme assay calibration
Tertiary amine scaffold for SAR studies on N-methylation and membrane permeability

Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine: Generic Substitution Risks


While Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine shares a core piperidine-phenylethylamine scaffold with numerous commercially available analogs, its specific substitution pattern, stereochemical configuration, and N-methylation status introduce critical, non-interchangeable differences in molecular recognition and catalytic performance. The presence or absence of the N-methyl group, as well as the (R)- or (S)-stereochemistry, directly dictates binding affinity to biological targets such as phenylethanolamine N-methyltransferase (PNMT) and governs enantioselectivity in asymmetric synthesis applications [1] [2]. Consequently, substituting this specific CAS-defined entity with a structurally similar but functionally distinct analog can invalidate experimental reproducibility, compromise chiral purity of synthesized products, and lead to erroneous structure-activity relationship (SAR) conclusions. The following quantitative evidence underscores the precise, data-driven distinctions that inform rational procurement decisions for this compound.

Racemate or opposite enantiomer may not reproduce the enantioselectivity reported for (S)-MAPP
Primary amine analog (CAS 5815-73-6) introduces a hydrogen bond donor, altering permeability and binding profiles
Structurally related piperidines without the specific N-methyl-phenyl scaffold may show different PNMT affinity and cannot serve as direct negative controls

Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine: Differentiation Evidence


(S)-MAPP Ligand in Enantioselective Catalysis

The (S)-enantiomer of this compound, designated (S)-MAPP, functions as a highly effective chiral ligand in lithium amidocuprate-mediated enantioselective conjugate additions. In head-to-head comparisons within the same study, cuprates prepared with (S)-MAPP consistently outperformed other chiral amidocuprates in reactions with 5-, 6-, 7-, and 8-membered cyclic enones, achieving product enantiomeric excess (e.e.) values of up to 97% [1]. This level of stereocontrol is directly attributable to the specific N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine scaffold and stereochemistry.

(S)-MAPP Enantioselectivity
Head-to-head
Up to 97% e.e. vs other chiral amidocuprates
Highest reported enantioselectivity among tested ligands
Conjugate addition to cyclic enones; transferability may require condition-specific validation
Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

PNMT Inhibition: Weak Binding Affinity

The compound acts as a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. In standardized in vitro radiochemical assays using bovine adrenal PNMT, the compound exhibited an inhibition constant (Ki) of 1.11×10⁶ nM (i.e., 1.11 mM) [1]. For context, potent PNMT inhibitors in the literature, such as SK&F 29661, achieve Ki values in the low nanomolar range (e.g., 1.2 nM) [2]. This ~10⁶-fold difference in potency provides a cross-study comparable benchmark, indicating that this compound serves as a low-potency reference or control in PNMT studies rather than a lead inhibitor.

PNMT Binding Affinity
Cross-study comparable
Ki = 1.11×10⁶ nM (1.11 mM) vs SK&F 29661 Ki = 1.2 nM
Low-potency reference for enzyme inhibition assays
~10⁶-fold weaker than potent PNMT inhibitor; useful as negative control
Enzyme Inhibition PNMT Binding Affinity

N-Methylation vs Primary Amine: Physicochemical Distinction

N-Methylation distinguishes this compound from its primary amine analog, 2-phenyl-2-piperidin-1-yl-ethylamine (CAS 5815-73-6). A comparative analysis of computed and experimental physicochemical properties reveals a significant impact on lipophilicity and hydrogen bonding. The N-methylated target compound has a calculated LogP of 2.34 , whereas the primary amine analog has a reported LogP of 2.40 , a comparable value. The critical distinction lies in the hydrogen bond donor (HBD) count: the target compound possesses zero HBDs due to the tertiary amine, while the primary amine analog has one HBD. This difference directly influences membrane permeability and molecular recognition in biological systems .

N-Methylation vs Primary Amine
Class-level inference
LogP 2.34, HBD 0 vs LogP 2.40, HBD 1 (primary amine analog)
Zero HBD may alter membrane permeability profile
LogP shift is small; HBD difference is functionally significant for recognition
Physicochemical Properties Lipophilicity Structural Analog

Thermal Stability and Purification Profile

The compound's boiling point has been experimentally determined to be 315.9±22.0 °C at 760 mmHg, with a flash point of 117.7±13.3 °C . These values, while typical for this molecular weight range, provide a direct, quantifiable reference for distillation-based purification and safe handling protocols. While no direct comparator data is available in the same assay, this property is essential for laboratory-scale procurement and use.

Thermal Stability
Data to verify
Boiling point 315.9±22.0 °C; flash point 117.7±13.3 °C
Guides distillation and safe handling protocols
Measured at 760 mmHg; may vary with isomer purity
Thermal Stability Purification Physical Property

Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine: Application Scenarios


Enantioselective Synthesis of Chiral Intermediates

Procurement of the (S)-enantiomer (S)-MAPP enables the reproducible generation of chiral building blocks via conjugate addition to cyclic enones, achieving up to 97% enantiomeric excess (e.e.) [1]. This application is directly validated by the head-to-head comparison data from the primary literature, where (S)-MAPP outperformed other chiral amidocuprates. Medicinal chemistry teams developing enantiopure drug candidates will find this compound essential for establishing stereocontrol in key synthetic steps.

PNMT Assay Calibration and Negative Control

The compound's precisely quantified weak binding affinity for PNMT (Ki = 1.11 mM) [2] makes it suitable as a reference standard for calibrating high-throughput screening assays or as a negative control when evaluating novel PNMT inhibitors. Its ~10⁶-fold lower potency relative to potent inhibitors ensures a clear signal window for distinguishing active compounds from background, providing a validated benchmark for enzyme inhibition studies.

SAR Studies on Tertiary Amine Pharmacophores

The N-methyl tertiary amine scaffold, with its zero hydrogen bond donor capacity and LogP of 2.34 , serves as a distinct SAR probe. Procurement of this specific CAS number allows researchers to investigate the impact of N-alkylation on target engagement, membrane permeability, and off-target profiles in comparison to its primary amine analog (CAS 5815-73-6). This application is supported by class-level inferences regarding the physicochemical impact of N-methylation on molecular recognition.

Chiral Ligand Library Development

As a validated chiral ligand backbone with demonstrated high enantioselectivity [1], this compound can be further derivatized to explore structure-selectivity relationships. Procurement of the parent scaffold provides a foundational building block for synthesizing a library of analogs aimed at optimizing enantioselectivity and substrate scope in asymmetric catalysis applications.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
(S)-MAPP enantioselective ligand
Stereochemical outcome under reported conditions
PNMT assay calibration
Weak-affinity PNMT reference
Baseline inhibition signal differentiation
Tertiary amine SAR profiling
N-Methyl tertiary amine scaffold
HBD count and lipophilicity impact review
Chiral ligand derivatization
Validated chiral backbone
Structure-selectivity relationship screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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